Cas no 850033-71-5 (S-2-N-Cbz-Propane-1,2-diamine hydrochloride)
S-2-N-Cbz-Propane-1,2-diamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, [(1S)-2-amino-1-methylethyl]-, phenylmethyl ester, monohydrochloride
- benzyl N-[(2S)-1-aminopropan-2-yl]carbamate,hydrochloride
- Carbamic acid, [(1S)-2-amino-1-methylethyl]-, phenylmethyl ester, monohydrochloride
- S-2-N-Cbz-Propane-1,2-diamine hydrochloride
- S-2-N-CBZ-PROPANE-1,2-DIAMINE-HCL
- AX8209585
- ST2402020
- W8774
- Benzyl [(2S)-1-amino-2-propanyl]carbamate hydrochloride
- Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1)
- (S)-(2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester hydrochloride
- Carbamic acid, [(1S)-2-amino-1-methylethyl]-, phenylmethyl ester, monohydrochloride (9CI)
- (S)-1-Amino-2-(benzyloxycarbonylamino)propane hydrochloride
- (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride
- MFCD16295174
- benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride
- SCHEMBL3558669
- DTXSID30704266
- AKOS016844244
- Benzyl [(2S)-1-amino-2-propanyl]carbamate hydrochloride (1:1)
- I11642
- DS-14058
- 850033-71-5
- (S)-benzyl 1-aminopropan-2-ylcarbamate hydrochloride
- S-2-N-Cbz-Propane-1,2-diaminehydrochloride
- CS-0158174
-
- MDL: MFCD16295174
- Inchi: 1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
- InChI Key: XTQGLCRZNBCNJH-FVGYRXGTSA-N
- SMILES: C(C1C=CC=CC=1)OC(=O)N[C@@H](C)CN.Cl
Computed Properties
- Exact Mass: 244.09800
- Monoisotopic Mass: 244.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4
Experimental Properties
- PSA: 67.84000
- LogP: 2.96670
S-2-N-Cbz-Propane-1,2-diamine hydrochloride Customs Data
- HS CODE:2921290000
- Customs Data:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
S-2-N-Cbz-Propane-1,2-diamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211865-250mg |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride |
850033-71-5 | 95% | 250mg |
£205.00 | 2022-03-01 | |
| Fluorochem | 211865-1g |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride |
850033-71-5 | 95% | 1g |
£511.00 | 2022-03-01 | |
| Fluorochem | 211865-5g |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride |
850033-71-5 | 95% | 5g |
£1263.00 | 2022-03-01 | |
| TRC | C227815-10mg |
S-2-N-Cbz-Propane-1,2-diamine Hydrochloride |
850033-71-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C227815-50mg |
S-2-N-Cbz-Propane-1,2-diamine Hydrochloride |
850033-71-5 | 50mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C227815-100mg |
S-2-N-Cbz-Propane-1,2-diamine Hydrochloride |
850033-71-5 | 100mg |
$ 275.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK015-200mg |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride |
850033-71-5 | 95+% | 200mg |
1682.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK015-50mg |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride |
850033-71-5 | 95+% | 50mg |
672.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK015-1g |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride |
850033-71-5 | 95+% | 1g |
6327CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK015-250mg |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride |
850033-71-5 | 95+% | 250mg |
2401CNY | 2021-05-08 |
S-2-N-Cbz-Propane-1,2-diamine hydrochloride Suppliers
S-2-N-Cbz-Propane-1,2-diamine hydrochloride Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on S-2-N-Cbz-Propane-1,2-diamine hydrochloride
Comprehensive Overview of S-2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS No. 850033-71-5)
S-2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS No. 850033-71-5) is a specialized chiral building block widely utilized in pharmaceutical synthesis and organic chemistry research. This compound, featuring a Cbz-protected diamine structure, plays a pivotal role in asymmetric synthesis, particularly in the development of bioactive molecules and peptidomimetics. Its hydrochloride salt form enhances stability and solubility, making it a preferred choice for laboratory applications.
The growing demand for chiral intermediates like S-2-N-Cbz-Propane-1,2-diamine hydrochloride reflects the pharmaceutical industry's focus on enantioselective drug design. Researchers frequently search for "Cbz-protecting group applications" or "diamine derivatives in drug discovery," underscoring its relevance in modern medicinal chemistry. The compound's stereochemical purity (typically >98% ee) ensures reproducibility in reactions such as nucleophilic substitutions or reductive aminations.
From a synthetic perspective, CAS 850033-71-5 serves as a versatile precursor for constructing complex molecular architectures. Recent publications highlight its use in:
- Peptide backbone modifications (addressing "peptidomimetic design strategies" trends)
- Catalyst ligand development (aligned with searches for "asymmetric catalysis building blocks")
- GPCR-targeted compound libraries (responding to "neuropharmaceutical intermediates" queries)
Analytical characterization of S-2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves HPLC (for chiral purity), mass spectrometry, and NMR spectroscopy. The compound's physicochemical properties (melting point: 210-215°C dec.; water solubility: >50 mg/mL) make it compatible with diverse reaction conditions. Storage recommendations (-20°C under inert atmosphere) address common user concerns about "amine compound stability" in research forums.
Innovative applications continue to emerge, particularly in:
- Macrocyclic compound synthesis (addressing "constrained peptide therapeutics" research trends)
- Bifunctional catalyst design (responding to "organocatalyst development" searches)
- ADC (Antibody-Drug Conjugate) linker chemistry (related to "bioconjugation reagents" queries)
Quality control specifications for CAS 850033-71-5 typically require:
- ≥95% chemical purity (HPLC)
- Specific rotation verification ([α]D²⁰ = +15° to +25°)
- Residual solvent compliance with ICH guidelines
The environmental and handling profile of S-2-N-Cbz-Propane-1,2-diamine hydrochloride complies with standard laboratory safety protocols. While not classified as hazardous under GHS, proper PPE (lab coat, gloves, eye protection) is recommended during handling - a point often raised in "chemical handling best practices" discussions.
Market analysis indicates rising procurement of 850033-71-5 by:
- Contract research organizations (CROs) specializing in chiral chemistry
- Academic institutions investigating "stereoselective synthesis" methodologies
- Biotech companies developing "targeted protein degraders" (PROTACs)
Future research directions may explore:
- Continuous flow chemistry applications (addressing "process intensification" trends)
- Machine learning-assisted retrosynthetic planning (related to "AI in chemical synthesis" searches)
- Green chemistry adaptations (responding to "sustainable pharmaceutical manufacturing" queries)
For researchers investigating N-Cbz protected diamines, this compound offers distinct advantages over alternatives like Boc-protected derivatives, particularly in acid-sensitive synthetic routes. Technical discussions often compare "Cbz vs Fmoc protection strategies" in peptide synthesis contexts.
In summary, S-2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS No. 850033-71-5) represents a critical tool for modern synthetic chemists, bridging fundamental research and applied pharmaceutical development. Its evolving applications continue to generate scientific interest, as reflected in increasing publications and patent citations involving this chiral diamine derivative.
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